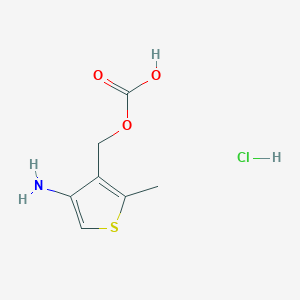
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methyl group, and a hydrogen carbonate group attached to the thiophene ring, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. Nitration of the thiophene ring with nitric acid produces a nitrothiophene, which is then reduced to the corresponding aminothiophene using reducing agents like iron and hydrochloric acid.
Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Hydrogen Carbonate Formation: The hydrogen carbonate group can be introduced by reacting the aminomethylthiophene with carbon dioxide under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group if it has been oxidized.
Substitution: The compound can participate in substitution reactions, where the amino or methyl groups can be replaced by other functional groups.
Hydrolysis: The hydrogen carbonate group can undergo hydrolysis to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can promote hydrolysis.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Hydrolysis: Alcohols and carbon dioxide.
Scientific Research Applications
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and methyl groups can influence its binding affinity and specificity for these targets. The hydrogen carbonate group may also play a role in modulating its activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-methylthiophen-3-yl)methyl hydrogen sulfate
- (4-Amino-2-methylthiophen-3-yl)methyl hydrogen phosphate
- (4-Amino-2-methylthiophen-3-yl)methyl hydrogen sulfite
Uniqueness
(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride is unique due to the presence of the hydrogen carbonate group, which can influence its chemical reactivity and biological activity. Compared to its sulfate, phosphate, and sulfite analogs, the hydrogen carbonate derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C7H10ClNO3S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
(4-amino-2-methylthiophen-3-yl)methyl hydrogen carbonate;hydrochloride |
InChI |
InChI=1S/C7H9NO3S.ClH/c1-4-5(2-11-7(9)10)6(8)3-12-4;/h3H,2,8H2,1H3,(H,9,10);1H |
InChI Key |
AWJVPBXLCZGMGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)N)COC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


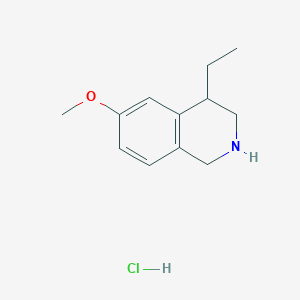
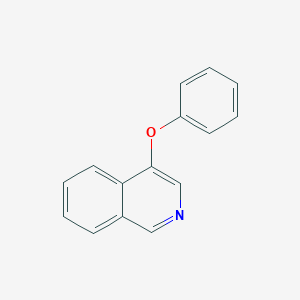
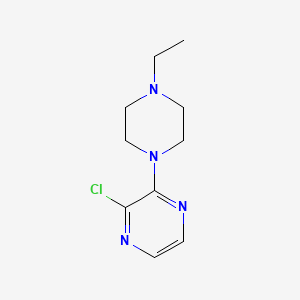
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

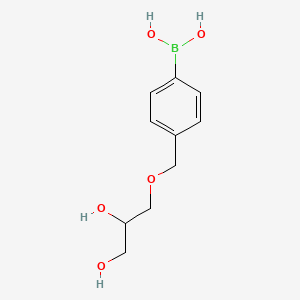
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)




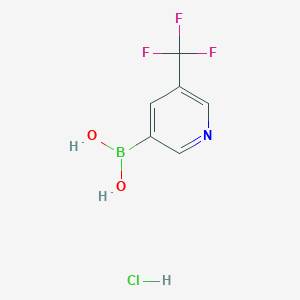

![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
